ZINC BROMIDE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

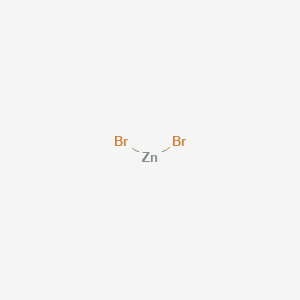

Molecular Formula |

Br2Zn |

|---|---|

Molecular Weight |

225.2 g/mol |

IUPAC Name |

dibromozinc |

InChI |

InChI=1S/2BrH.Zn/h2*1H;/q;;+2/p-2 |

InChI Key |

VNDYJBBGRKZCSX-UHFFFAOYSA-L |

Canonical SMILES |

[Zn](Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

synthesis of anhydrous zinc bromide for organic reactions

An In-depth Technical Guide to the Synthesis of Anhydrous Zinc Bromide for Organic Reactions

Introduction

This compound (ZnBr₂), an inorganic salt, is a versatile and valuable reagent in the field of organic synthesis. It primarily functions as a potent Lewis acid, catalyzing a wide array of chemical transformations.[1][2] Its utility is prominent in the formation of organozinc compounds, which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[2] Anhydrous this compound is a white, crystalline powder that is highly hygroscopic and very soluble in water and various organic solvents like alcohol, ether, and acetone.[1][3] The anhydrous form is critical for moisture-sensitive reactions, as the presence of water can quench reagents or lead to undesirable side reactions. This guide provides a comprehensive overview of the primary methods for synthesizing and purifying anhydrous this compound, complete with detailed experimental protocols and comparative data for researchers, scientists, and professionals in drug development.

Synthesis of Anhydrous this compound

Several methods exist for the preparation of anhydrous this compound, each with distinct advantages and applications. The choice of method often depends on the available starting materials, required purity, and scale of the reaction.

Common Synthesis Routes

The principal methods for synthesizing this compound include the direct reaction of metallic zinc with bromine, the reaction of zinc oxide or metal with hydrobromic acid, and the dehydration of the commercially available this compound dihydrate.[1][3] An alternative approach involves a double displacement reaction between zinc sulfate (B86663) and sodium bromide.[4][5]

Comparative Data of Synthesis Methods

The following table summarizes quantitative data for key synthesis methods, allowing for easy comparison.

| Method | Starting Materials | Key Conditions | Typical Yield | Reported Purity | Reference(s) |

| Direct Reaction | Granulated Zinc, Bromine, Water | 80-95°C, followed by cooling to 35°C and drying at 125°C. | >99% (based on both Zn and Br) | 99.5% | [6] |

| Acid-Base Reaction | Zinc Oxide or Zinc Metal, Hydrobromic Acid | Reaction produces ZnBr₂·2H₂O, which requires subsequent dehydration. | High | Dependent on purification | [1][3][7] |

| Dehydration | Commercial this compound (often dihydrate) | Heating at 150°C under high vacuum for at least 5 hours. | Quantitative | >98% (removes water) | [8][9] |

| Double Displacement | Zinc Sulfate Monohydrate, Sodium Bromide, Water, Isopropanol | Dissolution at boiling, cooling, and freezing for 24 hours to precipitate Na₂SO₄. | Good (not quantified) | Suitable for battery applications | [4][5] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and drying of this compound are provided below. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), as bromine, hydrobromic acid, and this compound are corrosive and harmful.[10]

Protocol 1: Synthesis from Metallic Zinc and Bromine

This protocol is adapted from a patented procedure for high-yield synthesis.[6]

-

Materials :

-

Granulated Zinc (65 g)

-

Bromine (106 g)

-

Deionized Water (35.5 g)

-

Reactor with a stirrer and reflux condenser

-

-

Procedure :

-

Load the granulated zinc and water into the reactor.

-

With stirring, meter in the bromine at a controlled rate (e.g., 4.3 g/min ). The reaction is exothermic, and the temperature should be maintained between 80-95°C.[6]

-

After the bromine addition is complete, heat the reaction mass to 100°C for 1 hour. Vapors should be cooled by the reflux condenser and the condensate returned to the reactor.[6]

-

Remove any unreacted bromine by bubbling air through the solution.[6]

-

Filter the hot solution to remove unreacted zinc.

-

Evaporate the solution until crystallization begins.

-

Cool the resulting pulp to approximately 35°C with continuous stirring to crystallize anhydrous this compound.[6]

-

Separate the crystals from the mother liquor via filtration.

-

Dry the crystals at 125°C to obtain the final anhydrous product. The mother liquor can be recycled in subsequent batches.[6]

-

Protocol 2: Dehydration and Purification of Commercial this compound

This protocol details the process for obtaining pure, anhydrous this compound from commercial-grade material, which may contain water and iron impurities.

-

Part A: Removal of Iron Impurities [5][8]

-

Materials :

-

Impure this compound

-

3% Hydrogen peroxide (H₂O₂) solution

-

Beaker and magnetic stirrer

-

Filtration apparatus

-

-

Procedure :

-

In a beaker, dissolve the impure this compound in a 3% hydrogen peroxide solution instead of pure water.[5][8]

-

Stir the solution at room temperature. The H₂O₂ will oxidize soluble Fe(II) ions to insoluble Fe(III) hydroxides or oxides, which will precipitate.[8]

-

Filter the solution to remove the iron precipitate. The resulting filtrate is a purified this compound solution.

-

-

-

Part B: Drying of this compound [8]

-

Materials :

-

Purified this compound solution (from Part A) or commercial ZnBr₂

-

Schlenk flask

-

High-vacuum line

-

Oil bath

-

Inert gas supply (Argon or Nitrogen)

-

-

Procedure :

-

If starting from a solution, carefully evaporate the water until a solid or thick slurry is obtained.

-

Place the this compound solid into a Schlenk flask.

-

Attach the flask to a high-vacuum line.

-

Heat the flask in an oil bath to 150°C.[8]

-

Maintain this temperature under high vacuum for a minimum of 5 hours to ensure complete removal of water.[8]

-

Allow the flask to cool to room temperature while still under vacuum.

-

Backfill the flask with an inert gas like argon or nitrogen.[8]

-

-

Handling and Storage

Anhydrous this compound is highly hygroscopic and will readily absorb moisture from the atmosphere.[3] It is also corrosive.[11] Therefore, stringent handling and storage procedures are mandatory.

-

Handling : Always handle anhydrous this compound under an inert atmosphere, preferably inside a glovebox.[8] Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[12][10] Avoid inhalation of the dust.[11]

-

Storage : Store the anhydrous salt in a tightly sealed container, such as a Schlenk flask or a vial with a gas-tight cap, under an inert atmosphere (argon or nitrogen).[8][10] The container should be kept in a dry environment, for instance, inside a desiccator.

Application in Organic Reactions: Lewis Acid Catalysis

The primary role of anhydrous ZnBr₂ in organic synthesis is as a Lewis acid. It can activate electrophiles, coordinate to functional groups, and facilitate bond-forming and bond-breaking processes. A key application is in the deprotection of functional groups, such as the cleavage of tert-butoxycarbonyl (Boc) protecting groups from amines.[13]

This technical guide provides the essential information for the synthesis, purification, and handling of anhydrous this compound, enabling researchers to prepare high-quality reagents for moisture-sensitive organic reactions.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Zinc Bromine Batteries: Making higher purity this compound from readily available salts | Chemisting [chemisting.com]

- 5. This compound | Chemisting [chemisting.com]

- 6. SU947051A1 - Process for producing this compound - Google Patents [patents.google.com]

- 7. extramarks.com [extramarks.com]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. lobachemie.com [lobachemie.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. fishersci.com [fishersci.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Preparation of Zinc Bromide Dihydrate from Zinc Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of zinc bromide dihydrate (ZnBr₂·2H₂O) from zinc oxide (ZnO). The information presented herein is intended for a technical audience and details the chemical principles, experimental procedures, and physicochemical properties of the involved substances.

Introduction

This compound is a versatile inorganic compound with applications in various fields, including organic synthesis, as a Lewis acid catalyst, and in the formulation of high-density fluids for oil and gas drilling.[1][2][3] The dihydrate form is a common and stable state of this salt.[4] The synthesis from zinc oxide and hydrobromic acid is a straightforward and efficient acid-base reaction, making it a preferred laboratory method.[5] This guide will focus on the preparation of this compound dihydrate through this pathway.

Chemical Reaction and Stoichiometry

The synthesis of this compound dihydrate from zinc oxide proceeds via a neutralization reaction with hydrobromic acid in an aqueous solution. The balanced chemical equation for this reaction is:

ZnO + 2HBr + H₂O → ZnBr₂·2H₂O [6]

This reaction is a direct and effective method for preparing the dihydrate form of the salt.[5]

Signaling Pathway of the Chemical Reaction

The following diagram illustrates the conversion of zinc oxide to this compound dihydrate.

Caption: Chemical reaction pathway for the synthesis of this compound dihydrate.

Physicochemical Properties of Reactants and Product

A summary of the key physical and chemical properties of the substances involved in the synthesis is provided in the table below for easy reference and comparison.

| Property | Zinc Oxide (ZnO) | Hydrobromic Acid (HBr, 48% aq. soln.) | This compound Dihydrate (ZnBr₂·2H₂O) |

| Molar Mass ( g/mol ) | 81.38 | 80.91 (anhydrous) | 261.22 |

| Appearance | White to yellowish-white powder | Colorless to faint yellow liquid | White crystalline powder |

| Density (g/cm³) | 5.61 | ~1.49 | 4.201 |

| Melting Point (°C) | 1975 | -11 | >300 |

| Boiling Point (°C) | 2360 | 122-126 | 650 (anhydrous) |

| Solubility in Water | Insoluble | Miscible | Highly soluble |

| CAS Number | 1314-13-2 | 10035-10-6 | 18921-13-6 |

Experimental Protocol

This section outlines a detailed methodology for the laboratory-scale synthesis of this compound dihydrate from zinc oxide.

Materials and Reagents

-

Zinc Oxide (ZnO), high purity

-

Hydrobromic Acid (HBr), 48% aqueous solution

-

Deionized Water

-

Ethanol (B145695) (for washing, optional)

-

Standard laboratory glassware (beaker, graduated cylinder, stirring rod)

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven or desiccator

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a well-ventilated fume hood, place a beaker of appropriate size on a magnetic stirrer.

-

Addition of Reactants:

-

Carefully measure a specific molar quantity of 48% hydrobromic acid and place it in the beaker.

-

Slowly and portion-wise, add a stoichiometric amount of zinc oxide powder to the stirring hydrobromic acid solution. The reaction is exothermic, and slow addition helps to control the temperature.

-

-

Reaction:

-

Continue stirring the mixture. The zinc oxide will dissolve as it reacts with the acid.

-

If the reaction is slow, gentle heating (e.g., to 50-60 °C) can be applied to facilitate the complete dissolution of the zinc oxide.

-

The reaction is complete when a clear, colorless solution is obtained, indicating that all the zinc oxide has reacted.

-

-

Filtration (if necessary): If any unreacted zinc oxide or other solid impurities are present, filter the warm solution through a Büchner funnel.

-

Crystallization:

-

Reduce the volume of the filtrate by gentle heating to concentrate the solution.

-

Allow the concentrated solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

The formation of white crystals of this compound dihydrate will be observed.[7]

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold deionized water or ethanol to remove any residual acid or soluble impurities.

-

Dry the crystals in a drying oven at a low temperature (e.g., 40-50 °C) or in a desiccator over a suitable drying agent to obtain the final product.

-

Experimental Workflow Diagram

The following diagram provides a visual representation of the experimental workflow.

Caption: Experimental workflow for the synthesis of this compound dihydrate.

Quantitative Data

The theoretical yield of this compound dihydrate can be calculated based on the stoichiometry of the reaction. The actual yield will depend on the efficiency of the reaction and the purification process. A high yield is generally expected for this type of acid-base reaction. The purity of the final product can be assessed using standard analytical techniques such as titration or elemental analysis. Commercially available this compound dihydrate typically has a purity of ≥ 99%.[3]

| Parameter | Value |

| Theoretical Yield | Dependent on starting quantities of reactants |

| Expected Actual Yield | > 90% (under optimal conditions) |

| Typical Purity | ≥ 99% |

Safety and Handling

-

Hydrobromic acid is corrosive and can cause severe skin burns and eye damage. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

-

Zinc oxide is a mild irritant. Inhalation of dust should be avoided.

-

The reaction is exothermic , and appropriate measures should be taken to control the temperature, especially during the initial addition of zinc oxide.

-

This compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place.[1]

Conclusion

The preparation of this compound dihydrate from zinc oxide and hydrobromic acid is a reliable and efficient method suitable for laboratory-scale synthesis. This guide provides the necessary theoretical background, a detailed experimental protocol, and essential data to enable researchers and scientists to perform this synthesis safely and effectively. The high purity of the resulting product makes it suitable for a wide range of applications in research and development.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. chemiis.com [chemiis.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound dihydrate | 18921-13-6 | Benchchem [benchchem.com]

- 6. extramarks.com [extramarks.com]

- 7. Zinc Bromine Batteries: Making higher purity this compound from readily available salts | Chemisting [chemisting.com]

A Technical Guide to the Purification of Zinc Bromide from Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for purifying zinc bromide (ZnBr₂) from aqueous solutions. The focus is on removing common metallic impurities to achieve the high purity levels required for applications in research, chemical synthesis, and the pharmaceutical industry. This document details various purification strategies, including precipitation by pH adjustment, oxidation of impurities, and cementation.

Overview of Common Impurities

Aqueous solutions of this compound, particularly those derived from industrial side-streams or the dissolution of technical-grade zinc compounds, can be contaminated with various metallic impurities. The most prevalent of these is iron, which imparts a yellowish color to the solution and can interfere with subsequent chemical reactions. Other common metallic contaminants include manganese, copper, lead, and cadmium. The selection of an appropriate purification strategy is contingent on the specific impurity profile of the this compound solution.

Purification Methodologies

Several methods can be employed to effectively remove metallic impurities from aqueous this compound solutions. The most common and effective techniques are detailed below.

Precipitation by pH Adjustment

One of the most straightforward methods for removing many metallic impurities is through the selective precipitation of their hydroxides by carefully adjusting the pH of the solution. Metal hydroxides exhibit varying solubilities at different pH levels. By controlling the pH, it is possible to precipitate specific metal hydroxides while leaving the this compound in the solution.

This method is particularly effective for the removal of iron. Iron (III) hydroxide (B78521) is significantly less soluble than zinc hydroxide and will precipitate at a lower pH. Typically, the pH of the this compound solution is raised to a range of 3.6 to 4.15 to facilitate the precipitation of iron compounds, which can then be removed by filtration.[1] It is crucial to control the pH carefully, as raising it too high will lead to the co-precipitation of zinc hydroxide. The optimal pH for precipitating other metal hydroxides varies; for instance, copper precipitates at a pH of around 8.1, while zinc precipitates optimally at a pH of approximately 10.1.[2]

Experimental Protocol: Precipitation of Iron by pH Adjustment

-

Initial Analysis: Determine the initial concentration of iron and other metallic impurities in the aqueous this compound solution using a suitable analytical technique such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis.

-

pH Adjustment: Slowly add a suitable base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), to the this compound solution while continuously monitoring the pH.[3]

-

Precipitation: Adjust the pH to a target range of 3.8-3.9 to selectively precipitate iron(III) hydroxide.[1]

-

Aging: Allow the solution to agitate for a period to ensure complete precipitation of the iron hydroxide.

-

Filtration: Separate the precipitated iron hydroxide from the this compound solution using a filtration method, such as a diatomaceous earth filter.[1]

-

Final Analysis: Analyze the purified this compound solution to determine the residual iron concentration and confirm the success of the purification.

Oxidation of Impurities

Oxidation is a powerful technique for removing certain impurities, most notably iron. Ferrous iron (Fe²⁺) is often more soluble than ferric iron (Fe³⁺) in aqueous solutions. By oxidizing the ferrous ions to ferric ions, their precipitation as ferric hydroxide at a controlled pH is significantly enhanced.

Hydrogen peroxide (H₂O₂) is a commonly used oxidizing agent for this purpose. The addition of hydrogen peroxide to the this compound solution oxidizes any dissolved ferrous iron to ferric iron, which then readily precipitates as ferric hydroxide. The efficiency of this process is dependent on the concentration of the hydrogen peroxide and the reaction time.

Experimental Protocol: Oxidation of Iron with Hydrogen Peroxide

-

Solution Preparation: Prepare the impure aqueous this compound solution.

-

Oxidant Addition: Add a 3% solution of hydrogen peroxide to the this compound solution.[1]

-

Reaction: Allow the reaction to proceed for a sufficient duration to ensure complete oxidation of the ferrous ions. Studies have shown that a 3% hydrogen peroxide concentration can achieve 100% iron removal within 6 hours.[1]

-

pH Adjustment and Precipitation: Adjust the pH as described in the precipitation protocol (Section 2.1) to precipitate the newly formed ferric ions as ferric hydroxide.

-

Filtration: Filter the solution to remove the precipitated iron hydroxide.

-

Peroxide Removal: If necessary, any residual hydrogen peroxide can be decomposed by gently heating the solution.[1]

Cementation

Cementation, also known as electrochemical displacement, is a process where a more electropositive metal is added to a solution to precipitate a less electropositive metal. In the context of this compound purification, zinc powder can be used to remove impurities such as copper, lead, and cadmium.

When zinc powder is added to the solution, the zinc metal will oxidize and go into solution as zinc ions (Zn²⁺), while the ions of the less electropositive metals will be reduced to their metallic form and precipitate out of the solution. This solid precipitate can then be removed by filtration.

Experimental Protocol: Cementation of Heavy Metals with Zinc Powder

-

Initial Analysis: Quantify the concentration of heavy metal impurities (e.g., copper, lead, cadmium) in the this compound solution.

-

Addition of Zinc Powder: Add a stoichiometric excess of fine zinc powder to the solution. The amount of zinc powder will depend on the concentration of the impurities to be removed.

-

Reaction Conditions: The reaction can be carried out at room temperature with stirring to ensure good contact between the zinc powder and the solution.

-

Monitoring: Monitor the concentration of the impurity metals in the solution over time to determine the completion of the reaction.

-

Filtration: Once the cementation is complete, filter the solution to remove the precipitated metals and any unreacted zinc powder.

-

Final Analysis: Analyze the purified this compound solution to confirm the removal of the targeted heavy metal impurities.

Data Presentation

The following tables summarize quantitative data on the efficiency of various purification methods.

Table 1: Efficiency of Iron Removal by Oxidation with Hydrogen Peroxide

| Hydrogen Peroxide Concentration | Reaction Time (hours) | Iron Removal Efficiency |

| 0.6% | 48 | 24%[1] |

| 1.5% | 48 | 98%[1] |

| 3.0% | 6 | 100%[1] |

Table 2: Optimal pH for Precipitation of Various Metal Hydroxides

| Metal | Optimal pH for Precipitation |

| Chromium (Cr³⁺) | 7.5[2] |

| Copper (Cu²⁺) | 8.1[2] |

| Iron (Fe³⁺) | 3.8 - 3.9[1] |

| Lead (Pb²⁺) | 8.0 - 8.5 |

| Nickel (Ni²⁺) | 10.8[2] |

| Zinc (Zn²⁺) | 10.1[2] |

Visualization of Purification Workflows

The following diagrams illustrate the logical steps involved in the described purification processes.

Caption: Workflow for purification by pH adjustment and precipitation.

Caption: Workflow for iron removal using oxidation and precipitation.

Caption: Workflow for heavy metal removal via cementation.

Conclusion

The purification of aqueous this compound solutions is a critical step for its use in high-purity applications. The choice of purification method depends on the specific impurities present. Precipitation via pH adjustment is a versatile technique for removing a range of metal hydroxides, while oxidation is particularly effective for iron removal. Cementation offers a targeted approach for the removal of less electropositive heavy metals. For solutions with multiple impurities, a combination of these methods may be necessary to achieve the desired level of purity. The experimental protocols and data provided in this guide serve as a valuable resource for researchers and professionals in the development of robust purification processes for this compound.

References

handling and storage protocols for hygroscopic zinc bromide

An In-depth Technical Guide to the Handling and Storage Protocols for Hygroscopic Zinc Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (ZnBr₂) is an inorganic salt widely utilized in research and development, particularly in organic synthesis as a Lewis acid catalyst and in the pharmaceutical industry. Its efficacy is, however, intrinsically linked to its anhydrous state. This compound is extremely hygroscopic, readily absorbing atmospheric moisture to form a stable dihydrate (ZnBr₂·2H₂O), which can significantly impact reaction stoichiometry, kinetics, and overall outcomes.

This guide provides a comprehensive overview of the essential protocols for handling and storing hygroscopic this compound to ensure its integrity and promote safety and reproducibility in a laboratory setting. It covers the material's physicochemical properties, safe handling procedures, appropriate storage conditions, and detailed experimental protocols for drying, analysis, and use.

Physicochemical and Hygroscopic Properties

A thorough understanding of this compound's properties is fundamental to its correct handling. The compound is a white, odorless, crystalline powder with a sharp metallic taste. Key quantitative properties are summarized in Table 1.

Table 1: Physicochemical Properties of Anhydrous this compound

| Property | Value | Citations |

| Molecular Formula | ZnBr₂ | |

| Molar Mass | 225.20 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | 394 °C | |

| Boiling Point | 697 °C | |

| Density | 4.20 g/cm³ (at 20 °C) | |

| Solubility in Water | 447 g / 100 mL (at 20 °C) | |

| pH of Aqueous Solution | ~ 4.0 | |

| Solubility in Organic Solvents | Very soluble in alcohol, ether, acetone, and THF |

Hygroscopic Characteristics

Table 2: Summary of Hygroscopic Behavior of this compound

| Characteristic | Description | Citations |

| Hygroscopic Nature | Described as "extremely hygroscopic." It will rapidly absorb moisture from the air if not stored in a sealed, dry environment. | |

| Hydrate Formation | Readily forms a stable dihydrate, ZnBr₂·2H₂O, upon exposure to ambient humidity. | |

| Deliquescence | As a deliquescent salt, it will absorb sufficient atmospheric moisture to dissolve and form a liquid aqueous solution. The critical relative humidity for this is not specified. |

Handling and Storage Protocols

Proper handling and storage are paramount to maintaining the anhydrous state of this compound and ensuring laboratory safety. The material is corrosive and can cause severe skin burns and eye damage.

Personal Protective Equipment (PPE) and Safety

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling.

-

Respiratory Protection: Handling should occur in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust. If a hood is not available, a NIOSH-approved particulate respirator should be used.

-

Emergency Equipment: An eyewash station and safety shower must be readily accessible.

Storage Workflow

The primary goal of storage is to prevent moisture ingress. Anhydrous this compound should be stored in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and alkali metals (e.g., sodium, potassium), with which it can react violently.

Caption: Diagram 1: Storage Protocol for Anhydrous this compound.

Experimental Protocols

The following protocols provide detailed methodologies for critical laboratory procedures involving this compound.

Protocol for Drying Anhydrous this compound

Commercial "anhydrous" this compound may contain trace amounts of water. For moisture-sensitive reactions, it is essential to perform a drying procedure.

Methodology:

-

Preparation: Place the required amount of this compound into a clean, dry Schlenk flask. The flask should be no more than half full.

-

Apparatus Setup: Attach the flask to a high-vacuum line (Schlenk line). Ensure all joints are properly greased and sealed.

-

Heating: Place the flask in an oil bath and begin heating.

-

Drying: Slowly increase the temperature to 150-200 °C while maintaining a high vacuum (<1 mmHg).

-

Duration: Hold at temperature under vacuum for at least 6 hours. Bubbling or sputtering may occur as water is removed.

-

Cooling: After the drying period, turn off the heat and allow the flask to cool completely to room temperature while still under vacuum.

-

Backfilling: Once cool, carefully backfill the Schlenk flask with an inert gas (e.g., Argon or Nitrogen).

-

Storage: The dried this compound should be stored under an inert atmosphere in the Schlenk flask or transferred quickly to a sealed container inside a glovebox or desiccator for immediate use.

Protocol for Determining Water Content via Volumetric Karl Fischer Titration

This protocol outlines the determination of water content in a this compound sample using a one-component volumetric Karl Fischer (KF) titrator.

Methodology:

-

Instrument Preparation:

-

Ensure the KF titrator, including the titration cell, burette, and tubing, is clean and completely dry.

-

Fill the reagent reservoir with a one-component Karl Fischer reagent (e.g., Aquastar® CombiTitrant 5).

-

Add an appropriate volume of a suitable solvent (e.g., anhydrous methanol) to the titration cell, ensuring the electrode tips are fully immersed.

-

-

Solvent Conditioning (Pre-Titration):

-

Seal the titration cell. Start the titrator's conditioning or "pre-titration" mode. The instrument will automatically titrate any residual moisture in the solvent until a stable, dry baseline is achieved.

-

-

Titer Determination:

-

Accurately weigh approximately 20-30 mg of distilled water or a certified water standard (like sodium tartrate dihydrate) using a gas-tight syringe.

-

Inject the standard into the conditioned titration cell and start the titration.

-

Record the volume of KF titrant consumed.

-

Calculate the titer (mg H₂O / mL of titrant). Repeat this process at least twice more and use the average value.

-

-

Sample Analysis:

-

In a glovebox or on a balance in a low-humidity environment, accurately weigh approximately 0.2-0.5 g of the hygroscopic this compound sample into a dry vial.

-

Quickly and carefully unseal the titration cell and add the entire sample. Reseal the cell immediately to minimize atmospheric moisture exposure.

-

Start the titration. Ensure the sample dissolves completely. The titration will proceed until the endpoint is reached.

-

Record the volume of KF titrant consumed.

-

-

Calculation:

-

Calculate the water content (%) using the formula: % H₂O = (Volume of Titrant (mL) * Titer (mg/mL)) / (Sample Weight (mg)) * 100

-

Workflow for Preparing a Standard Aqueous Solution

Due to its hygroscopicity, preparing a standard solution of this compound requires careful handling to account for absorbed water. The most accurate method involves first determining the water content of the solid.

Caption: Diagram 2: Workflow for Preparing a Standard ZnBr2 Solution.

Methodology:

-

Water Content Determination: Using the Karl Fischer titration protocol (Section 4.2), determine the precise water content (% H₂O) of your this compound stock.

-

Mass Calculation: Calculate the mass of anhydrous ZnBr₂ (m_anhydrous) present in your weighed total mass (m_total) using the formula: m_anhydrous = m_total * (1 - (% H₂O / 100))

-

Solvent Volume Calculation: Determine the required volume of solvent (e.g., deionized water) to achieve your target molarity (M) based on the calculated anhydrous mass. Volume (L) = m_anhydrous (g) / (Molarity (mol/L) * 225.20 (g/mol))

-

Weighing: On an analytical balance, weigh by difference the desired total mass (m_total) of the hygroscopic this compound into a clean beaker. This should be done as quickly as possible to minimize moisture absorption.

-

Dissolution: Add a small amount of the calculated solvent to the beaker and dissolve the solid completely.

-

Quantitative Transfer: Using a funnel, quantitatively transfer the solution into an appropriate volumetric flask. Rinse the beaker, stirring rod, and funnel multiple times with the solvent, ensuring all rinses go into the volumetric flask.

-

Dilution to Volume: Carefully add the solvent to the volumetric flask until the bottom of the meniscus rests on the calibration mark.

-

Mixing: Stopper the flask and invert it at least 20 times to ensure the solution is homogeneous.

Protocol for a ZnBr₂-Catalyzed Mukaiyama Aldol (B89426) Reaction

This compound is an effective Lewis acid for catalyzing various C-C bond-forming reactions, such as the Mukaiyama aldol addition. This reaction involves the addition of a silyl (B83357) enol ether to an aldehyde.

Reactants:

-

Benzaldehyde (B42025) (aldehyde)

-

1-Phenyl-1-(trimethylsiloxy)ethene (silyl enol ether)

-

Anhydrous this compound (catalyst)

-

Dichloromethane (DCM, anhydrous solvent)

Methodology:

-

Preparation: Under an inert atmosphere (Argon or Nitrogen), add anhydrous this compound (0.1 mmol, previously dried as per protocol 4.1) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous DCM (5 mL) to the flask and stir to dissolve the catalyst.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Reactant Addition:

-

Slowly add benzaldehyde (1.0 mmol) to the cooled catalyst solution via syringe.

-

Stir for 5 minutes.

-

Slowly add the silyl enol ether (1.2 mmol) dropwise via syringe.

-

-

Reaction: Allow the reaction to stir at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Work-up:

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

-

Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica (B1680970) gel to yield the aldol adduct.

Caption: Diagram 3: ZnBr2-Catalyzed Mukaiyama Aldol Reaction Pathway.

Conclusion

This compound is a valuable reagent in research and drug development, but its pronounced hygroscopicity demands rigorous adherence to specialized handling and storage protocols. By implementing the procedures outlined in this guide—including stringent environmental controls, use of appropriate PPE, and precise analytical techniques like Karl Fischer titration—researchers can ensure the material's integrity, leading to safer laboratory practices and more reliable, reproducible experimental results. The successful application of anhydrous this compound, particularly as a Lewis acid catalyst, is contingent upon the exclusion of moisture at every stage of the experimental process.

A Comprehensive Technical Guide to the Crystal Structure and Coordination Geometry of Zinc Bromide (ZnBr₂)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure and coordination geometry of zinc bromide (ZnBr₂), a compound of significant interest in various chemical and pharmaceutical applications. This document details the structural variations of this compound in its anhydrous, hydrated, and gaseous forms, presents key crystallographic data in a structured format, and outlines the standard experimental protocol for crystal structure determination.

Introduction to this compound

This compound (ZnBr₂) is an inorganic salt that is highly soluble in water and many organic solvents.[1][2] It is a hygroscopic, colorless, crystalline solid that finds applications as a Lewis acid in organic synthesis, in oil and gas well servicing, and as a transparent shield against radiation.[1][3][4] Understanding its structural chemistry is crucial for leveraging its properties in various scientific domains, including drug development where it may act as a catalyst or be part of more complex coordination compounds.

The coordination geometry of the zinc ion (Zn²⁺) in this compound is highly versatile, adopting different configurations depending on its physical state and the presence of water molecules.[5] This guide elucidates these structural nuances.

Crystal Structure of Anhydrous this compound (ZnBr₂)

Anhydrous this compound is known to crystallize in at least two different polymorphic forms. The most commonly cited structure is isomorphous with that of zinc iodide (ZnI₂).[1][2]

a) The "Super-Tetrahedral" Structure (I)

In this form, the crystal structure is characterized by a three-dimensional network. Four tetrahedrally coordinated zinc centers share three vertices to create complex "super-tetrahedra" with the nominal composition {Zn₄Br₁₀}²⁻.[1][2] These larger tetrahedral units are then linked at their vertices to build the overall crystal lattice.[1][2] Within this structure, the zinc atoms are tetrahedrally coordinated by four bromide ions.

b) Trigonal Omega-Like Structure (II)

A second polymorph of ZnBr₂ crystallizes in the trigonal R-3m space group.[6] This structure is described as two-dimensional, consisting of stacked ZnBr₂ sheets.[6] In this arrangement, the zinc ion (Zn²⁺) is bonded to six bromide ions (Br¹⁻) to form edge-sharing ZnBr₆ octahedra.[6]

c) Monoclinic Structure (III)

Another reported structure for anhydrous this compound is monoclinic.[7] This complex structure features four crystallographically distinct Zn²⁺ sites.[7] In each site, the zinc ion is bonded to four bromide ions, forming corner-sharing ZnBr₄ tetrahedra.[7]

Quantitative Crystallographic Data for Anhydrous ZnBr₂

The quantitative data for the different polymorphs of anhydrous this compound are summarized below for comparative analysis.

| Parameter | Structure II (Trigonal, mp-569960) | Structure III (Monoclinic, ICSD 30803) |

| Crystal System | Trigonal | Monoclinic |

| Space Group | R-3m | Not Specified |

| Lattice Constants | a = 3.81 Å, b = 3.81 Å, c = 22.06 Å | a = 24.41 Å, b = 11.92 Å, c = 11.89 Å |

| Lattice Angles | α = 90°, β = 90°, γ = 120° | α = 90°, β = 119.07°, γ = 90° |

| Zn²⁺ Coordination | Octahedral (ZnBr₆) | Tetrahedral (ZnBr₄) |

| Zn-Br Bond Lengths | 2.65 Å | 2.41 - 2.43 Å |

Crystal Structure of this compound Dihydrate (ZnBr₂·2H₂O)

The presence of water in the crystal lattice fundamentally alters the coordination environment of the zinc ion.[8] The structure of this compound dihydrate is not a simple lattice containing discrete ZnBr₂ and H₂O molecules, but rather a complex ionic salt.[2][8]

The correct formulation for the dihydrate is [Zn(H₂O)₆]²⁺[Zn₂Br₆]²⁻.[8] This "double salt" contains two distinct complex ions:

-

Hexaaquazinc(II) cation, [Zn(H₂O)₆]²⁺ : The zinc ion is octahedrally coordinated to six water molecules.[8] The average Zn-O bond length is approximately 2.07 Å.[8]

-

Tetrabromodizincate(II) anion, [Zn₂Br₆]²⁻ : In this dimeric anion, each zinc atom is tetrahedrally coordinated, and the two zinc centers are linked by two bridging bromine atoms.[2]

This structural reorganization highlights the strong tendency of the zinc ion to coordinate with water molecules.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound [commonorganicchemistry.com]

- 4. This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 5. webqc.org [webqc.org]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. This compound dihydrate | 18921-13-6 | Benchchem [benchchem.com]

An In-Depth Technical Guide to the Determination of Zinc Bromide Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of zinc bromide in various organic solvents, a critical parameter for professionals in research, chemical synthesis, and pharmaceutical development. This compound (ZnBr₂), a Lewis acid catalyst and a component in various applications, exhibits a diverse solubility profile that is crucial for its effective use. This document outlines quantitative solubility data, detailed experimental protocols for its determination, and the underlying factors influencing its dissolution in non-aqueous media.

Quantitative Solubility of this compound in Organic Solvents

This compound is generally considered to have good solubility in many organic solvents, a property attributed to its Lewis acidic nature and ability to form complexes with solvent molecules.[1][2][3][4] However, precise quantitative data can be sparse in readily available literature. The following table summarizes the available quantitative and qualitative solubility data for anhydrous this compound in common organic solvents.

| Solvent | Chemical Formula | Type | Solubility ( g/100 g solvent) at 25°C (unless otherwise specified) | Qualitative Solubility |

| Methanol | CH₃OH | Polar Protic | Data not available | Soluble[1][5][6] |

| Ethanol | C₂H₅OH | Polar Protic | ~200 g/100 mL (in 90% ethanol)[2][7] | Very Soluble[2][7][8] |

| Acetone | C₃H₆O | Polar Aprotic | Data not available | Soluble[1][5][6] |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Data not available | Soluble[1][5][6] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Data not available | Slightly Soluble[8] |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Data not available | Data not available |

Note: The solubility of this compound can be significantly influenced by the presence of water, as it is a hygroscopic substance.[1][2] It is crucial to use anhydrous solvents and controlled atmospheric conditions for precise solubility determinations.

Factors Influencing this compound Solubility

The dissolution of an inorganic salt like this compound in an organic solvent is a complex process governed by several factors:

-

Solvent Polarity: As a general rule, "like dissolves like." Polar solvents are more effective at dissolving ionic or polar compounds like this compound.[9][10][11] The polarity of the solvent helps to solvate the zinc and bromide ions, overcoming the lattice energy of the salt.

-

Lewis Acid-Base Interactions: this compound is a Lewis acid and can form coordination complexes with Lewis basic solvents (which act as electron-pair donors).[12][13][14][15] Solvents with oxygen or nitrogen atoms, such as alcohols, ethers, and ketones, can interact with the zinc center, facilitating dissolution.[2][16]

-

Temperature: The solubility of most solids, including this compound, in liquid solvents increases with temperature.[9][11] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to break the crystal lattice.

-

Molecular Size and Structure of the Solvent: The size and shape of the solvent molecules can influence their ability to effectively surround and stabilize the solute ions.[9]

Below is a diagram illustrating the relationship between these key factors and the solubility of this compound.

Caption: Factors influencing this compound solubility.

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility requires meticulous experimental procedures. The following sections detail three common methods adapted for use with organic solvents.

Gravimetric Method

This is a fundamental and widely applicable method for determining the solubility of a solid in a liquid.[17][18][19]

Objective: To determine the mass of this compound that dissolves in a given mass of an organic solvent at a specific temperature.

Materials:

-

Anhydrous this compound

-

Anhydrous organic solvent of interest

-

Temperature-controlled shaker or water bath

-

Analytical balance (±0.0001 g)

-

Glass-stoppered flasks

-

Syringe with a membrane filter (solvent-compatible)

-

Pre-weighed weighing bottles

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of anhydrous this compound to a known mass of the anhydrous organic solvent in a glass-stoppered flask. The presence of undissolved solid is essential to ensure saturation.

-

Place the flask in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure saturation.

-

-

Sample Collection:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a membrane filter to prevent any solid particles from being transferred.

-

-

Mass Determination:

-

Dispense the filtered aliquot into a pre-weighed, dry weighing bottle and securely cap it.

-

Weigh the weighing bottle containing the solution to determine the total mass of the saturated solution.

-

Remove the cap and place the weighing bottle in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 105°C, but this should be optimized for the specific solvent).

-

Dry the sample to a constant weight.

-

Cool the weighing bottle in a desiccator to room temperature before each weighing to prevent errors due to moisture absorption.

-

-

Calculation:

-

Mass of the saturated solution = (Mass of weighing bottle + solution) - (Mass of empty weighing bottle)

-

Mass of dissolved this compound = (Mass of weighing bottle + dry residue) - (Mass of empty weighing bottle)

-

Mass of the solvent = Mass of the saturated solution - Mass of dissolved this compound

-

Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of the solvent) x 100

-

The general workflow for the gravimetric determination of solubility is depicted in the following diagram:

Caption: Workflow for gravimetric solubility determination.

Spectrophotometric Method using Dithizone (B143531)

This method involves the formation of a colored complex with zinc ions, which can be quantified using UV-Vis spectrophotometry. Dithizone is a common chelating agent for zinc.[20][21][22][23][24]

Objective: To determine the concentration of this compound in a saturated solution by measuring the absorbance of a zinc-dithizone complex.

Materials:

-

Saturated solution of this compound in the organic solvent of interest

-

Dithizone solution in a suitable organic solvent (e.g., chloroform (B151607) or carbon tetrachloride)

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Standard zinc solution for calibration

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of known this compound concentrations in the organic solvent of interest.

-

To a known volume of each standard solution, add a specific volume of the dithizone solution. The pH may need to be adjusted using a suitable buffer if the organic solvent is not entirely non-aqueous, as the complex formation is pH-dependent.

-

Allow the color to develop fully.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the zinc-dithizone complex (typically around 535 nm).

-

Plot a calibration curve of absorbance versus zinc concentration.

-

-

Sample Analysis:

-

Take a precise aliquot of the clear, saturated this compound solution and dilute it with the organic solvent to a concentration that falls within the range of the calibration curve.

-

Treat the diluted sample with the dithizone solution in the same manner as the standard solutions.

-

Measure the absorbance of the sample at the same λmax.

-

-

Calculation:

-

Determine the concentration of zinc in the diluted sample from the calibration curve.

-

Calculate the original concentration of this compound in the saturated solution, accounting for the dilution factor.

-

Convert the concentration to the desired units of solubility (e.g., g/100 g solvent).

-

Complexometric Titration with EDTA

This volumetric method relies on the formation of a stable complex between zinc ions and a titrant, typically ethylenediaminetetraacetic acid (EDTA).[5][6][25][26][27][28]

Objective: To determine the concentration of this compound in a solution by titrating with a standardized EDTA solution.

Materials:

-

Saturated solution of this compound in the organic solvent of interest

-

Standardized EDTA solution

-

Eriochrome Black T indicator

-

Buffer solution (e.g., ammonia-ammonium chloride buffer, pH 10, if the titration can be performed in a mixed aqueous-organic medium)

-

Burette, pipettes, and flasks

Procedure:

-

Sample Preparation:

-

Pipette a known volume of the clear, saturated this compound solution into a flask.

-

Depending on the solvent, it may be necessary to evaporate the organic solvent and redissolve the this compound residue in an aqueous buffer solution, or perform the titration in a mixed-solvent system. The choice of solvent will dictate the appropriate indicator and pH adjustment.

-

-

Titration:

-

Add the buffer solution to adjust the pH to the optimal range for the indicator and the Zn-EDTA complex formation (typically around pH 10 for Eriochrome Black T).

-

Add a few drops of the Eriochrome Black T indicator. The solution should turn wine-red.

-

Titrate the solution with the standardized EDTA solution until the color changes from wine-red to a distinct blue, which indicates the endpoint.

-

-

Calculation:

-

Use the volume of EDTA solution consumed and its molarity to calculate the moles of zinc in the aliquot.

-

From the moles of zinc, calculate the mass of this compound in the original sample.

-

Determine the solubility in the desired units.

-

Conclusion

The solubility of this compound in organic solvents is a critical parameter that is influenced by a combination of solvent properties and experimental conditions. While qualitative data suggests good solubility in many common polar organic solvents, precise quantitative data remains limited in the public domain. The experimental protocols detailed in this guide provide robust methods for researchers and drug development professionals to accurately determine the solubility of this compound in their specific solvent systems. Careful control of experimental variables, particularly temperature and the exclusion of moisture, is paramount for obtaining reliable and reproducible results. This knowledge is essential for optimizing reaction conditions, designing purification processes, and formulating products containing this compound.

References

- 1. Page loading... [guidechem.com]

- 2. Buy this compound | 7699-45-8 [smolecule.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. This compound CAS#: 7699-45-8 [m.chemicalbook.com]

- 6. This compound (ZnBr2) [chembk.com]

- 7. This compound | Br2Zn | CID 10421208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 溴化锌 99.999% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. entri.app [entri.app]

- 11. byjus.com [byjus.com]

- 12. EP1053974A1 - Reactions using lewis acids - Google Patents [patents.google.com]

- 13. This compound: a catalyst in organic synthesis_Chemicalbook [chemicalbook.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Quenched Lewis Acidity: Studies on the Medium Dependent Fluorescence of Zinc(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. electronicsandbooks.com [electronicsandbooks.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. uomosul.edu.iq [uomosul.edu.iq]

- 19. asdlib.org [asdlib.org]

- 20. jcsp.org.pk [jcsp.org.pk]

- 21. umfiasi.ro [umfiasi.ro]

- 22. researchgate.net [researchgate.net]

- 23. afitch.sites.luc.edu [afitch.sites.luc.edu]

- 24. researchgate.net [researchgate.net]

- 25. titrations.info [titrations.info]

- 26. Estimation of Zinc by EDTA | DOCX [slideshare.net]

- 27. gldbirdgel.com [gldbirdgel.com]

- 28. m.youtube.com [m.youtube.com]

Introduction to Zinc Bromide Speciation in Aqueous Solutions

An In-depth Technical Guide to the Spectroscopic Analysis of Aqueous Zinc Bromide Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize aqueous solutions of this compound. It focuses on the speciation of zinc(II) ions in the presence of bromide ions, a fundamental aspect with implications in various fields, including battery technology, chemical synthesis, and pharmaceutical development. This document summarizes key quantitative data, details experimental protocols, and presents visual representations of the chemical equilibria and analytical workflows.

In aqueous solutions, this compound does not exist as a simple solvated salt. Instead, a dynamic equilibrium is established between the hydrated zinc cation, [Zn(H₂O)₆]²⁺, and a series of zinc-bromide complexes. The coordination environment of the zinc(II) ion changes with varying concentrations of this compound and the bromide-to-zinc molar ratio, as well as with temperature and pressure. The primary species identified in these solutions are [Zn(H₂O)₆]²⁺, [ZnBr(H₂O)₅]⁺, [ZnBr₂(H₂O)₂], [ZnBr₃(H₂O)]⁻, and [ZnBr₄]²⁻.[1][2] Understanding the distribution of these species is crucial for controlling the physicochemical properties of the solution.

Spectroscopic methods, particularly Raman spectroscopy and X-ray Absorption Spectroscopy (XAS), are powerful tools for elucidating the structure and relative abundance of these complexes.[1][3]

Spectroscopic Methodologies

Raman Spectroscopy

Raman spectroscopy is highly effective for identifying and quantifying the different zinc-bromide complexes in solution. Each species exhibits characteristic vibrational modes that can be resolved and assigned.

Experimental Protocol: Raman Spectroscopy

A typical experimental setup for the Raman analysis of aqueous this compound solutions is as follows:

-

Sample Preparation: A series of aqueous this compound solutions are prepared with varying concentrations (e.g., 2-4 M) and, if applicable, with the addition of other salts like zinc chloride to study mixed halide systems.[4] Solutions with different bromide-to-zinc molar ratios are also prepared to investigate the full range of complex formation.[1]

-

Instrumentation: A high-resolution Raman spectrometer equipped with a laser excitation source (e.g., an argon ion laser) is used. The scattered light is collected at a 90° angle and analyzed by a double monochromator.[5]

-

Data Acquisition: Spectra are recorded at various temperatures and pressures to study their effects on speciation. For high-temperature studies, a heating unit with a temperature control system is employed.[6]

-

Data Analysis: The obtained Raman spectra are baseline-corrected. The complex, overlapping bands are then deconvoluted into individual component peaks using Gaussian-Lorentzian functions to determine the position, intensity, and area of each peak.[4] The relative concentrations of the different species are determined from the integrated intensities of their characteristic Raman bands.[1]

X-ray Absorption Spectroscopy (XAS)

XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides detailed information about the local atomic structure around the zinc and bromide ions.

Experimental Protocol: X-ray Absorption Spectroscopy

A general protocol for XAS analysis of this compound solutions is outlined below:

-

Sample Preparation: Aqueous solutions of this compound are prepared at the desired concentrations. For high-temperature and high-pressure experiments, the solutions are loaded into a suitable sample cell, such as a diamond anvil cell.[7]

-

Instrumentation: XAS measurements are typically performed at a synchrotron radiation source to achieve the necessary X-ray flux and energy resolution. Data are collected at both the Zn and Br K-edges.[3]

-

Data Acquisition: The absorption spectra are recorded in transmission or fluorescence mode, depending on the sample concentration. Spectra are collected under various temperature and pressure conditions.[8]

-

Data Analysis:

-

EXAFS Analysis: The EXAFS signal is extracted from the post-edge region of the absorption spectrum. The data is then Fourier-transformed to obtain a radial distribution function, which provides information on the coordination numbers and interatomic distances of the shells of atoms surrounding the absorbing atom.[9]

-

XANES Analysis: The XANES region, close to the absorption edge, is sensitive to the geometry and electronic structure of the absorbing atom. The experimental XANES spectra are often compared with theoretical spectra calculated for different possible coordination geometries to identify the dominant species.[7]

-

Quantitative Data from Spectroscopic Analysis

The following tables summarize the key quantitative findings from spectroscopic studies of aqueous this compound solutions.

Table 1: Raman Band Assignments for Zinc-Bromide Complexes

| Species | ν (cm⁻¹) | Vibrational Mode | Reference |

| [ZnBr₄]²⁻ | ~175 | ν₁ (symmetric stretch) | [1] |

| [ZnBr₃]⁻ | ~185 | ν₁ (symmetric stretch) | [1] |

| [ZnBr₂] | ~205 | ν₁ (symmetric stretch) | [1] |

| [ZnBr]⁺ | ~230 | ν (Zn-Br stretch) | [1] |

| [Zn(H₂O)₆]²⁺ | ~390 | ν₁ (Zn-O symmetric stretch) | [10] |

Table 2: Speciation of Zinc-Bromide Complexes as a Function of Concentration and Temperature

| ZnBr₂ Conc. (M) | [Br]/[Zn] Ratio | Temperature (°C) | Predominant Species | Technique | Reference |

| 1.0 | 8 | up to 500 | [ZnBr₄]²⁻ | Raman | [1] |

| Low | < 2.5 | Increasing | Lower halide coordinated species | Raman | [1] |

| Concentrated | N/A | 25 - 140 | [ZnBr₂] favored at higher temps | Raman, X-ray | [6] |

| 1.0 | 2 | Normal | Hydrated Zn²⁺ and Br⁻ | XAS | [3][9] |

| 1.0 | 2 | Hydrothermal | Zn-Br pairs, tetrahedral [ZnBr₂(H₂O)₂] | XAS | [3][7][9] |

| 2.0 - 4.0 | 2 | Ambient | Increasing [ZnBr₄]²⁻ with concentration | Raman | [4] |

Visualizing Equilibria and Workflows

The following diagrams, generated using the DOT language, illustrate the key relationships and processes in the spectroscopic analysis of aqueous this compound solutions.

Caption: Chemical equilibria of zinc-bromide complexes in aqueous solution.

Caption: Workflow for spectroscopic analysis of this compound solutions.

Conclusion

The spectroscopic analysis of aqueous this compound solutions reveals a complex interplay of different coordination species. Raman and X-ray absorption spectroscopies are indispensable and complementary techniques for identifying and quantifying these species. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with these solutions, enabling a deeper understanding of their behavior in various applications. The speciation is highly dependent on experimental conditions, and careful control and characterization are essential for reproducible and predictable outcomes.

References

- 1. The speciation of aqueous zinc(II) bromide solutions to 500 °C and 900 MPa determined using Raman spectroscopy [pubs.usgs.gov]

- 2. [PDF] Complex Formation in an Aqueous ZnBr2 Solution Based on Electron Diffraction, X-ray Scattering and Raman Spectra | Semantic Scholar [semanticscholar.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Chemical Speciation of Zinc-Halide Complexes in Zinc/Bromine Flow Battery Electrolytes - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]

- 5. dalspaceb.library.dal.ca [dalspaceb.library.dal.ca]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Zinc(II) hydration in aqueous solution. A Raman spectroscopic investigation and an ab-initio molecular orbital study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Raman Spectroscopy of Zinc Bromide Complexes in Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Raman spectroscopy for the characterization of zinc bromide complexes in solution. It covers the speciation of this compound, quantitative data on Raman shifts for various complex ions, and detailed experimental protocols.

Introduction to this compound Speciation in Solution

This compound in aqueous and non-aqueous solutions exists as a complex equilibrium of various species. The coordination of the zinc(II) ion can vary from the hexaaquo complex, [Zn(H₂O)₆]²⁺, to various bromido-complexes, including [ZnBr(H₂O)ₓ]⁺, ZnBr₂(H₂O)y, [ZnBr₃(H₂O)z]⁻, and [ZnBr₄]²⁻. The relative concentrations of these species are dependent on factors such as the total zinc and bromide concentrations, the bromide-to-zinc molar ratio, temperature, and pressure.[1][2] Raman spectroscopy is a powerful technique for identifying and quantifying these species in solution due to their distinct vibrational modes.[3]

Quantitative Analysis of this compound Complexes

The identification of different this compound complexes in solution via Raman spectroscopy is based on the characteristic vibrational frequencies of the Zn-Br bonds. The symmetric stretching modes are particularly intense and are sensitive to the coordination number and symmetry of the complex.

Table 1: Raman Band Assignments for this compound Complexes in Aqueous Solution

| Species | Raman Shift (cm⁻¹) | Assignment | Reference |

| [ZnBr]⁺ | ~185 | ν(Zn-Br) | [1] |

| ZnBr₂ | ~172 | ν(Zn-Br) | [1] |

| [ZnBr₃]⁻ | ~165 | ν(Zn-Br) | [1] |

| [ZnBr₄]²⁻ | ~150 | ν(Zn-Br) | [1] |

Table 2: Raman Band Assignments for this compound Complexes in Dimethyl Sulfoxide (DMSO) Solution

| Species | Raman Shift (cm⁻¹) | Assignment | Reference |

| [ZnBr]⁺ | Not explicitly reported | - | [3] |

| ZnBr₂ | Not explicitly reported | - | [3] |

| [ZnBr₃]⁻ | Not explicitly reported | - | [3] |

| [ZnBr₄]²⁻ | Not explicitly reported | - | [3] |

| Solvated Zn²⁺ | 1017 | ν(S=O) of coordinated DMSO | [3] |

Note: The study in DMSO focused on the stepwise formation and extracted the spectra of the complexes but did not report the specific Raman shifts for the Zn-Br vibrations in the abstract.

Experimental Protocols

The following sections detail the methodologies for preparing solutions and acquiring Raman spectra of this compound complexes.

3.1. Solution Preparation

-

Materials:

-

This compound (ZnBr₂), anhydrous

-

Sodium bromide (NaBr) or other bromide salts (to vary Br⁻/Zn²⁺ ratio)

-

Solvent (e.g., deionized water, DMSO)

-

-

Procedure for Aqueous Solutions:

-

Prepare a stock solution of a known concentration of ZnBr₂ in deionized water.

-

To investigate the effect of the bromide-to-zinc molar ratio, prepare a series of solutions by adding varying amounts of a bromide salt (e.g., NaBr) to the ZnBr₂ stock solution.

-

For temperature and pressure-dependent studies, the solutions are loaded into a high-pressure, high-temperature optical cell.[1]

-

-

Procedure for Non-Aqueous Solutions (DMSO):

-

Prepare a stock solution of a known concentration of ZnBr₂ in DMSO.

-

Prepare a series of solutions with varying bromide-to-zinc molar ratios by adding a soluble bromide salt.[3]

-

3.2. Raman Spectroscopy Instrumentation and Data Acquisition

-

Spectrometer: A high-resolution Raman spectrometer equipped with a suitable laser source is required.

-

Laser Source: A common choice is a frequency-doubled Nd:YAG laser (532 nm).[4] The laser wavelength can range from the ultraviolet to the near-infrared.[5]

-

Sample Holder: For ambient conditions, standard cuvettes can be used. For high-temperature and high-pressure experiments, a specialized optical cell is necessary.[1]

-

Data Acquisition Parameters:

-

Excitation Wavelength: e.g., 532 nm[4]

-

Laser Power: Adjust to maximize signal without causing sample degradation.

-

Integration Time and Accumulations: These parameters are optimized to achieve an adequate signal-to-noise ratio. For example, 2 seconds integration time and 2 accumulations.[6]

-

Spectral Range: Focus on the region where Zn-Br vibrations are expected (typically 100-300 cm⁻¹).

-

-

General Measurement Procedure:

-

Calibrate the spectrometer using a standard reference material (e.g., silicon wafer).[7]

-

Place the sample in the sample holder.

-

Focus the laser beam into the solution.

-

Collect the scattered light in a backscattering or 90-degree geometry.

-

The collected light is passed through a filter to remove the Rayleigh scattered light and then dispersed by a grating onto a detector (e.g., a CCD camera).[7]

-

Visualizations

Diagram 1: Equilibrium of this compound Species in Aqueous Solution

Caption: Stepwise formation of this compound complexes in solution.

Diagram 2: Experimental Workflow for Raman Analysis of this compound Solutions

Caption: Workflow for Raman spectroscopic analysis.

Conclusion

Raman spectroscopy is an invaluable tool for the in-situ investigation of this compound complexation in various solutions. By analyzing the characteristic Raman bands, researchers can gain insights into the speciation and equilibrium dynamics, which is crucial for applications in areas such as battery technology, chemical synthesis, and drug development. The provided data and protocols serve as a foundational guide for conducting such studies.

References

- 1. The speciation of aqueous zinc(II) bromide solutions to 500 °C and 900 MPa determined using Raman spectroscopy [pubs.usgs.gov]

- 2. [PDF] Complex Formation in an Aqueous ZnBr2 Solution Based on Electron Diffraction, X-ray Scattering and Raman Spectra | Semantic Scholar [semanticscholar.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 5. Raman Spectroscopy - Electrochemical Techniques Gamry Instruments [gamry.com]

- 6. static.horiba.com [static.horiba.com]

- 7. ggscw.ac.in [ggscw.ac.in]

Theoretical and Computational Perspectives on Zinc Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc bromide (ZnBr₂), an inorganic salt with diverse applications, has garnered significant attention in various scientific and industrial fields. Its utility ranges from a Lewis acid catalyst in organic synthesis to an electrolyte in zinc-bromine flow batteries and a transparent radiation shield.[1] For researchers, scientists, and professionals in drug development, a thorough understanding of its fundamental properties at a molecular level is crucial for harnessing its full potential. This technical guide provides a comprehensive overview of the theoretical and computational studies on the properties of this compound, offering insights into its structural, electronic, and thermodynamic characteristics.

Molecular and Crystal Structure

The structure of this compound is phase-dependent, exhibiting different coordination geometries in the gaseous and solid states.

Gaseous Phase: In the gas phase, ZnBr₂ exists as a linear molecule with a Br-Zn-Br bond angle of 180°.[2]

Solid State: In its crystalline form, this compound shares a similar structure with zinc iodide (ZnI₂).[2] The zinc atom is tetrahedrally coordinated by four bromide ions. A calorimetric, spectroscopic, and structural study of anhydrous this compound revealed a large unit cell with space group I4₁/acd (Z = 32), composed of supertetrahedral Zn₄Br₁₀ subunits.[2]

The following table summarizes key structural parameters of this compound obtained from computational studies.

| Property | Value | Method | Reference |

| Zn-Br Bond Length (gas phase) | 2.33 Å | Hartree-Fock | [3] |

| Zn-Br Bond Length (solid) | 2.44 - 2.52 Å | X-ray Diffraction | [4] |

| Br-Zn-Br Bond Angle (gas phase) | 180° | VSEPR Theory | [2] |

| Br-Zn-Br Bond Angle (solid) | 104.43° - 113.75° | X-ray Diffraction | [5] |

Electronic Properties

Density Functional Theory (DFT) calculations are instrumental in understanding the electronic structure of this compound. These studies provide insights into properties such as the electronic band structure, density of states (DOS), and the nature of chemical bonding.

| Property | Value | Method | Reference |

| Band Gap | ~3.5 - 4.5 eV (Calculated) | DFT | [6] |

| Character | Direct Band Gap Semiconductor | DFT | [6] |

The electronic properties of this compound are crucial for its applications in electronics and as a radiation shielding material. The wide band gap indicates its insulating nature in the pure solid state.

Thermodynamic Properties

Computational chemistry provides valuable data on the thermodynamic stability of this compound. The enthalpy of formation is a key parameter in this regard.

| Property | Value | Method | Reference |

| Standard Enthalpy of Formation (ΔHf°) | -335 kJ/mol | Born-Haber Cycle Calculation | [7][8] |

| Lattice Energy | -2678 kJ/mol | Born-Haber Cycle Calculation | [7][8] |

| Heat of Vaporization | 118 kJ/mol | Experimental | [1] |

These thermodynamic data are essential for predicting the feasibility and energetics of chemical reactions involving this compound.

Vibrational Properties

The vibrational modes of this compound can be investigated using both experimental techniques like Raman and Infrared (IR) spectroscopy and computational methods. Theoretical calculations help in the assignment of experimentally observed vibrational frequencies to specific molecular motions.

| Wavenumber (cm⁻¹) | Assignment | Method | Reference |

| ~162 | Symmetric stretch (ν₁) of ZnBr₄²⁻ units | Raman Spectroscopy | [2] |

| 200, 229 | Asymmetric stretch (ν₃) of ZnBr₄²⁻ units | Far-Infrared Spectroscopy | [2] |

| ~65 | ν₂ of ZnBr₄²⁻ units | Raman and Infrared Spectroscopy | [2] |

| ~86 | ν₄ of ZnBr₄²⁻ units | Raman and Infrared Spectroscopy | [2] |

The rich vibrational spectrum of crystalline this compound is a consequence of its large and complex unit cell.[2]

Lewis Acidity and Catalytic Activity

This compound is a well-known Lewis acid, a property that is central to its use as a catalyst in a wide range of organic reactions.[9] Computational studies can elucidate the nature of the Lewis acidic sites and the mechanism of catalytic reactions. DFT calculations can be employed to study the interaction of this compound with organic molecules, providing insights into the binding energies and activation barriers of catalytic steps.[10]

Zinc Signaling Pathways in a Drug Development Context

For drug development professionals, understanding the role of zinc in biological systems is of paramount importance. Zinc ions are crucial for the function of numerous enzymes and transcription factors, and they also act as signaling molecules in various cellular pathways.[11][12] Dysregulation of zinc homeostasis is implicated in several neurological diseases, including Alzheimer's disease and Parkinson's disease.[13][14]

Computational modeling, particularly molecular dynamics simulations, is a powerful tool for studying the interaction of zinc ions with biological macromolecules, such as proteins and nucleic acids. These simulations can provide detailed insights into the coordination environment of zinc in metalloenzymes and the structural changes that occur upon binding of inhibitors.[3][15] This information is invaluable for the rational design of novel therapeutic agents targeting zinc-dependent biological processes.

Below is a diagram illustrating a generalized zinc signaling pathway in a neuron.

Experimental and Computational Protocols

Density Functional Theory (DFT) Calculations for Solid-State Properties

DFT calculations are a cornerstone of computational materials science for predicting the properties of crystalline solids like this compound.

Typical Workflow:

-

Structure Definition: Start with a known or hypothetical crystal structure of ZnBr₂ (e.g., from experimental data or crystal structure prediction algorithms).

-

Geometry Optimization: Relax the atomic positions and lattice parameters to find the minimum energy configuration.

-

Property Calculation: Once the optimized structure is obtained, various properties can be calculated, including:

-

Electronic Band Structure and Density of States: To understand the electronic nature of the material.

-

Phonon Frequencies: To calculate vibrational properties and compare with experimental Raman and IR spectra.

-

Thermodynamic Properties: Such as the enthalpy of formation.

-

Below is a diagram illustrating a typical DFT workflow for materials property prediction.

References

- 1. This compound | Br2Zn | CID 10421208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dalspaceb.library.dal.ca [dalspaceb.library.dal.ca]

- 3. Computational Exploration of Zinc Binding Groups for HDAC Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computationally driven design of an artificial metalloenzyme using supramolecular anchoring strategies of iridium complexes to alcohol dehydrogenase - Faraday Discussions (RSC Publishing) DOI:10.1039/D1FD00070E [pubs.rsc.org]

- 5. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. Use the following data and relevant data from the Data Booklet to calcula.. [askfilo.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Recent Developments in Free Energy Calculations for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. What Are the Functions of Zinc in the Nervous System? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GROMACS tutorials [gromacstutorials.github.io]

- 14. researchgate.net [researchgate.net]

- 15. AMBER force field parameters for the Zn (II) ions of the tunneling-fold enzymes GTP cyclohydrolase I and 6-pyruvoyl tetrahydropterin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Lewis Acidity of Anhydrous Zinc Bromide

For Researchers, Scientists, and Drug Development Professionals

Core Insights into the Lewis Acidity of Anhydrous Zinc Bromide: A Comprehensive Technical Overview